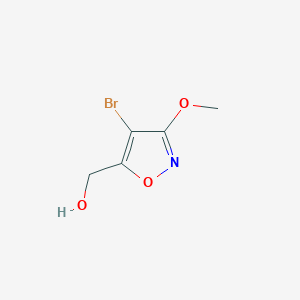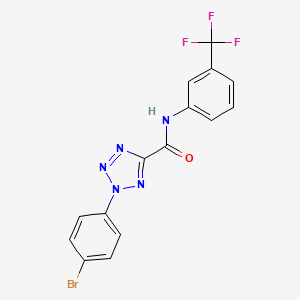![molecular formula C19H22N2O3 B2537493 {2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid CAS No. 95316-71-5](/img/structure/B2537493.png)
{2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
{2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, which are structurally related to the requested compound, have been synthesized and characterized. These derivatives have been analyzed using various spectroscopic techniques and elemental analyses. The X-ray structures reveal that the complexes adopt a polymeric configuration, indicating potential applications in material science and catalysis (Baul et al., 2002).
Advanced Oxidation Processes
The degradation pathways and toxicity of acetaminophen and its by-products using the electro-Fenton process, a technique related to advanced oxidation processes, demonstrate the relevance of such methodologies in environmental science for water treatment and pollutant degradation. This research provides insight into the potential environmental impact and applications of related compounds in water purification technologies (Le et al., 2017).
Anti-inflammatory Activity
The synthesis and anti-inflammatory activity of substituted (2-phenoxyphenyl)acetic acids highlight the potential therapeutic applications of these compounds. This research contributes to the development of new drugs with improved potency and lower toxicity (Atkinson et al., 1983).
Renewable Building Blocks
Exploration of renewable phenolic compounds for enhancing the reactivity of molecules towards benzoxazine ring formation, as an alternative to phenol, suggests applications in polymer science for creating materials with specific properties. This research opens pathways for sustainable material development (Trejo-Machin et al., 2017).
Molecular Imprinting
Molecular imprinted polymer nanoparticles coupled by high-performance liquid chromatography have been used for sensitive and selective trace determination of 4-chloro-2-methylphenoxy acetic acid in complex matrices. This showcases the application of molecular imprinting technology for environmental monitoring and analytical chemistry, providing a basis for the selective detection of specific compounds in various samples (Omidi et al., 2014).
Properties
IUPAC Name |
2-[2-[[4-(diethylamino)phenyl]iminomethyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-21(4-2)17-11-9-16(10-12-17)20-13-15-7-5-6-8-18(15)24-14-19(22)23/h5-13H,3-4,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVDAHDVQPOQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=CC=CC=C2OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2537411.png)



![N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2537419.png)




![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2537426.png)
![Tert-butyl N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2537428.png)
![2,2,2-Trifluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B2537430.png)

